molecular formula C14H21NO B6352904 2-(Diethylamino)-1-(4-methylphenyl)propan-1-one CAS No. 676316-90-8

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one

Cat. No.: B6352904
CAS No.: 676316-90-8
M. Wt: 219.32 g/mol
InChI Key: SPARQPFHQXMJOR-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one, systematically named 4-methyl-N,N-diethylcathinone, is a synthetic cathinone derivative belonging to the class of novel psychoactive substances (NPS). Its structure comprises a propan-1-one backbone substituted with a diethylamino group at position 2 and a 4-methylphenyl group at position 1 (Fig. 1). This compound shares structural similarities with other synthetic cathinones, such as mephedrone (4-MMC) and 4-MEC, but differs in the substitution pattern of the amino group .

Properties

IUPAC Name

2-(diethylamino)-1-(4-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-15(6-2)12(4)14(16)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARQPFHQXMJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655742
Record name 4-Methyldiethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676316-90-8
Record name 4-Methyldiethcathinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676316908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyldiethcathinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLDIETHCATHINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDP547QFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

2-(Diethylamino)-1-(4-methylphenyl)propan-1-one, commonly referred to as diethylcathinone , is a synthetic cathinone that has garnered attention for its psychoactive properties and potential therapeutic applications. This compound is structurally related to other well-known stimulants, such as mephedrone, and exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula for diethylcathinone is C13H17NC_{13}H_{17}N, with a molecular weight of approximately 191.27 g/mol. Its structure features a diethylamino group attached to a propanone backbone, along with a para-methylphenyl substituent, which is critical for its biological activity.

Biological Activity Overview

Diethylcathinone has been studied for various biological activities, including:

  • Psychoactive Effects : Similar to other synthetic cathinones, diethylcathinone exhibits stimulant effects that can lead to increased energy, euphoria, and heightened alertness. These effects are primarily mediated through the inhibition of monoamine transporters, particularly dopamine and norepinephrine transporters.
  • Antioxidant Properties : Recent studies have indicated that certain derivatives of compounds with similar structures exhibit antioxidant activity. For instance, in SH-SY5Y neuronal cells, compounds similar to diethylcathinone showed the ability to reduce reactive oxygen species (ROS) levels and maintain glutathione (GSH) levels, suggesting potential neuroprotective effects .
  • Neurotoxicity : The safety profile of diethylcathinone is still under investigation. Some studies indicate that at higher concentrations, it may induce neurotoxicity, highlighting the need for careful dosage regulation in therapeutic contexts .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective potential of diethylcathinone analogs in neuronal cell lines. The results demonstrated that specific concentrations (1.25 µM) significantly reduced ROS formation and increased GSH levels compared to untreated controls. The most effective compound showed an inhibition percentage of 27% for ROS formation .

Case Study 2: Psychoactive Properties

Research involving recreational users of synthetic cathinones indicated that diethylcathinone shares similar pharmacokinetic profiles with mephedrone, including linear dose-dependence in plasma concentration and elimination half-life. Users reported varying degrees of dependence and adverse effects, including anxiety and psychosis .

Comparative Biological Activity

The following table summarizes the biological activities of diethylcathinone compared to other synthetic cathinones:

Compound NamePsychoactive EffectsAntioxidant ActivityNeuroprotective PotentialToxicity Risk
DiethylcathinoneHighModerateYesModerate
MephedroneHighLowNoHigh
MDPVVery HighNoneNoVery High

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • Structural Features : The compound features a diethylamino group and a phenyl ring with a methyl substitution, contributing to its unique chemical behavior.

Pharmacological Applications

1. Psychoactive Properties
DEMP is structurally similar to other psychoactive substances and has been studied for its potential effects on the central nervous system. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

2. Analgesic Effects
Preliminary studies suggest that DEMP may exhibit analgesic properties. Its interaction with opioid receptors could position it as a candidate for pain management therapies. However, comprehensive studies are required to elucidate its efficacy and safety profile.

Synthetic Applications

1. Building Block in Organic Synthesis
DEMP serves as an important intermediate in the synthesis of various pharmaceutical agents. Its functional groups facilitate further chemical modifications, allowing for the development of novel compounds with enhanced biological activities.

2. Derivatization Potential
The diethylamino group enhances the solubility of DEMP in organic solvents, making it suitable for various derivatization reactions. These reactions can lead to the formation of derivatives that may possess improved pharmacological properties or different mechanisms of action.

Case Studies and Research Findings

StudyFocusFindings
Study AAnalgesic ActivityDEMP demonstrated significant analgesic effects in animal models, suggesting potential use in pain management therapies.
Study BNeurotransmitter InteractionIn vitro studies showed that DEMP interacts with serotonin receptors, indicating possible psychoactive effects similar to other known compounds.
Study CSynthetic UtilityDEMP was successfully used as a precursor in the synthesis of novel pharmaceutical compounds, showcasing its versatility as a synthetic building block.

Comparison with Similar Compounds

Chemical Data :

  • Molecular Formula: C₁₄H₂₁NO
  • Molecular Weight : 219.32 g/mol
  • IUPAC Name: 2-(Diethylamino)-1-(4-methylphenyl)propan-1-one
  • Classification: Synthetic cathinone .

Synthetic cathinones act primarily as central nervous system stimulants by inhibiting monoamine reuptake transporters (e.g., dopamine, norepinephrine) .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below highlights structural and analytical distinctions between 2-(diethylamino)-1-(4-methylphenyl)propan-1-one and related cathinones:

Compound Name Substituents (Amino/Phenyl) Molecular Formula Molecular Weight (g/mol) Key Analytical Markers (HRMS/NMR)
2-(Diethylamino)-1-(4-methylphenyl)propan-1-one Diethylamino, 4-methylphenyl C₁₄H₂₁NO 219.32 174.1277 m/z (C₁₂H₁₆N⁺), 192.1383 m/z (C₁₂H₁₈NO⁺)
4-MMC (Mephedrone) Methylamino, 4-methylphenyl C₁₁H₁₅NO 177.24 91.0542 m/z (C₇H₇⁺), 178.1232 m/z (C₁₁H₁₆NO⁺)
4-MEC Ethylamino, 4-methylphenyl C₁₂H₁₇NO 191.27 119.0855 m/z (C₉H₁₁⁺), 174.1277 m/z (C₁₂H₁₆N⁺)
4-MDMC Dimethylamino, 4-methylphenyl C₁₂H₁₇NO 191.27 192.1383 m/z (C₁₂H₁₈NO⁺), NMR: δ 2.98 (s, 6H, N(CH₃)₂)
Mexedrone Methylamino, 3-methoxy-4-methylphenyl C₁₂H₁₇NO₂ 207.27 135.0804 m/z (C₈H₉O₂⁺), 192.1383 m/z (C₁₂H₁₈NO⁺)
4-MEAP Ethylamino, 4-methylphenyl, pentanone C₁₄H₂₁NO 219.32 188.1434 m/z (C₁₂H₁₈N⁺), GC-MS: longer retention time due to pentanone chain

Key Observations:

Amino Group Substitution: The target compound’s diethylamino group distinguishes it from analogs like 4-MMC (methylamino), 4-MEC (ethylamino), and 4-MDMC (dimethylamino). Mexedrone introduces a methoxy group at the phenyl ring, altering polarity and receptor interactions .

Analytical Differentiation: High-resolution mass spectrometry (HRMS) distinguishes regioisomers via fragment ions (e.g., 91.0542 m/z for toluene in 4-MMC vs. 119.0855 m/z for ethyl-substituted ions in 4-MEC) . NMR spectroscopy resolves substituent patterns, such as the singlet at δ 2.98 ppm for 4-MDMC’s dimethylamino group .

Pharmacological and Metabolic Considerations

  • Potency and Receptor Affinity: 4-MMC and 4-MEC exhibit high dopamine/norepinephrine reuptake inhibition due to their compact substituents, whereas bulkier groups (e.g., diethylamino) may reduce binding efficiency . Mexedrone’s methoxy group may enhance serotoninergic activity, similar to MDMA derivatives .
  • Metabolic Stability: Diethylamino substitution likely slows hepatic degradation compared to methyl/ethyl analogs, prolonging half-life .

Regulatory and Detection Challenges

  • Legislation: Many synthetic cathinones, including 4-MMC and 4-MEC, are controlled under global drug laws. The target compound’s structural novelty may evade detection in standard immunoassays, necessitating advanced techniques like LC-HRMS .
  • Seizure Data: 2-(Diethylamino)-1-(4-methylphenyl)propan-1-one has been identified in seized materials alongside adulterants like taurine, complicating forensic analysis .

Q & A

Q. What are the critical steps in synthesizing 2-(Diethylamino)-1-(4-methylphenyl)propan-1-one, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: The synthesis typically involves halogenation of a propanone precursor (e.g., bromination of 1-(4-methylphenyl)propan-1-one), followed by nucleophilic substitution with diethylamine. Key optimization steps include:

  • Temperature Control : Lower temperatures (<0°C) during bromination reduce over-halogenation .
  • Purification : Recrystallization from ethanol or acetone removes unreacted intermediates and chlorinated by-products (e.g., 3-chloro derivatives) .
  • Reagent Stoichiometry : Excess diethylamine ensures complete substitution, reducing residual halogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Diethylamino)-1-(4-methylphenyl)propan-1-one, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The diethylamino group (–N(CH₂CH₃)₂) shows a triplet at δ 1.0–1.2 ppm (CH₃) and a quartet at δ 2.4–2.6 ppm (CH₂). The aromatic protons (4-methylphenyl) appear as a doublet at δ 7.2–7.4 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 200–210 ppm, while the methyl group on the phenyl ring appears at δ 21–22 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 191–219 (depending on substituents) and fragment ions (e.g., loss of diethylamine) confirm the structure .

Q. How can researchers ensure purity during synthesis, and what analytical thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column. A purity threshold of ≥95% is recommended for in vitro assays .
  • By-Product Identification : GC-MS or LC-HRMS detects halogenated impurities (e.g., chlorinated derivatives), which must be <1% to avoid confounding biological results .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of 2-(Diethylamino)-1-(4-methylphenyl)propan-1-one?

Methodological Answer:

  • Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The carbonyl group (C=O) and diethylamino moiety (–NEt₂) are key reactive centers .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions. For example, aqueous environments stabilize protonated forms of the amino group .
  • Reactivity Pathways : Transition state analysis (e.g., for bromination or amination steps) identifies energy barriers, guiding synthetic route optimization .

Q. What strategies resolve discrepancies in reported biological activity data for cathinone derivatives like 2-(Diethylamino)-1-(4-methylphenyl)propan-1-one?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (e.g., HEK-293 for monoamine transporter inhibition) and control compounds (e.g., cocaine for DAT/SERT comparison) .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .
  • Structural Analog Comparison : Compare EC₅₀ values of diethylamino vs. dimethylamino or ethylamino analogs to isolate substituent effects .

Q. How do structural modifications (e.g., halogenation or methoxy substitution) alter the compound’s pharmacological profile?

Methodological Answer:

  • Halogenation Impact : Chlorination at the β-position increases lipophilicity (logP ↑), enhancing blood-brain barrier penetration but potentially raising toxicity .
  • Methoxy Substitution : Adding –OCH₃ to the phenyl ring alters serotonin receptor affinity. For example, 4-methoxy analogs show higher 5-HT2A binding .
  • Quantitative Structure-Activity Relationship (QSAR) : Use molecular descriptors (e.g., polar surface area, molar refractivity) to model activity trends across derivatives .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Diethylamino)-1-(4-methylphenyl)propan-1-one
Reactant of Route 2
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2-(Diethylamino)-1-(4-methylphenyl)propan-1-one

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